molecular formula C21H22N4O2S2 B2514007 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-16-1

3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2514007
CAS RN: 847403-16-1
M. Wt: 426.55
InChI Key: DOWJCVAHEGUJIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of C-C and C-N bonds in a regiospecific manner. For instance, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is achieved through a one-pot reaction involving 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, without the need for a metal catalyst . This eco-friendly protocol emphasizes operational simplicity, short reaction times, and mild conditions. Similarly, the synthesis of various five and six-membered heterocycles with aldehyde functionality is accomplished using 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon, reacting with bifunctional heteronucleophiles .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple rings that include atoms other than carbon, such as nitrogen and sulfur. These heteroatoms contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The specific arrangement of substituents around the core structure can also influence the overall molecular conformation and, consequently, the chemical behavior of the compound.

Chemical Reactions Analysis

Heterocyclic compounds are known to participate in a variety of chemical reactions, often facilitated by the presence of functional groups that can act as electrophiles or nucleophiles. For example, the synthesis of substituted benzothiophene aldehydes from 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one involves cycloaromatization reactions with thiophene acetonitriles . The reactivity of such compounds is also influenced by the presence of electron-donating or electron-withdrawing groups, which can stabilize or destabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are largely determined by their molecular structure. Factors such as solubility, melting point, and boiling point are influenced by the presence of heteroatoms and substituents. The compound , with its benzothiazole and triazole rings, is likely to exhibit moderate polarity, which could affect its solubility in various solvents. The presence of a methoxy group may increase its solubility in organic solvents, while the sec-butylthio group could contribute to its lipophilicity.

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a broader class of chemicals that are frequently synthesized and studied for various biological activities. For instance, derivatives of benzo[d]thiazoles have been synthesized and investigated for their biological activities. The derivatives containing chlorine substituents showed significant toxicity against various bacteria, with compounds containing a methoxy group being particularly toxic. This highlights the compound's potential in antimicrobial and antibacterial applications (Uma et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound , have been synthesized and studied as corrosion inhibitors for mild steel in acidic conditions. These derivatives, including ones with methoxy phenyl groups similar to the compound of interest, demonstrated increased inhibition efficiency with concentration, highlighting potential industrial applications in corrosion protection (Yadav et al., 2013).

Angiotensin II Antagonism

4H-1,2,4-triazoles, a part of the compound's structure, have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds, particularly those with benzylthio groups at C5, showed significant potency, suggesting the potential for these compounds in therapeutic applications, especially for cardiovascular diseases (Ashton et al., 1993).

properties

IUPAC Name

3-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-4-14(2)28-20-23-22-19(25(20)15-9-11-16(27-3)12-10-15)13-24-17-7-5-6-8-18(17)29-21(24)26/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWJCVAHEGUJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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